REACTION_CXSMILES
|
CON(C)C(=O)[C:5]1[CH:10]=[CH:9][CH:8]=[N:7][C:6]=1[O:11][CH:12]([F:14])[F:13].[CH3:17][Mg]Br.Cl.[C:21](=[O:24])([O-])O.[Na+]>O1CCCC1>[F:14][CH:12]([F:13])[O:11][C:6]1[CH:5]=[CH:10][C:9]([C:21](=[O:24])[CH3:17])=[CH:8][N:7]=1 |f:3.4|
|
Name
|
N-methoxy-N-methyl-2-difluoromethoxynicotinamide
|
Quantity
|
336 mg
|
Type
|
reactant
|
Smiles
|
CON(C(C1=C(N=CC=C1)OC(F)F)=O)C
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=NC=C(C=C1)C(C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 264 mg | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |